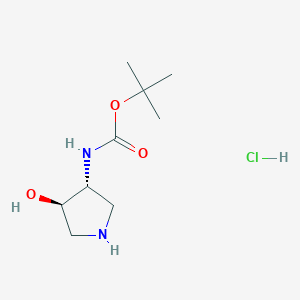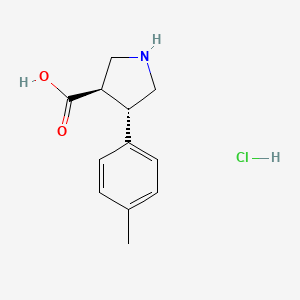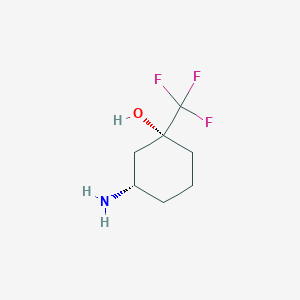
5-Fluoropyridin-2-ol hydrobromide
Overview
Description
5-Fluoropyridin-2-ol hydrobromide is a chemical compound with the CAS number 1820740-23-5 . It has a molecular weight of 194 .
Synthesis Analysis
The synthesis of fluorinated pyridines, such as this compound, has been a topic of interest in recent literature . The methods of synthesis of 2-, 3-, 4-fluoropyridines, di-, tri-, polyfluoropyridines, perfluoroalkylpyridines, and also fluoropyridines fused with carbo-, heterocycles are presented .Molecular Structure Analysis
The molecular structure of this compound is represented by the linear formula C5H4FNO.BrH . The InChI code for this compound is 1S/C5H4FNO.BrH/c6-4-1-2-5(8)7-3-4;/h1-3H,(H,7,8);1H .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 194 . The compound should be stored at a temperature of -20°C . The average mass of the compound is 113.090 Da .Scientific Research Applications
Synthesis of Fluorinated Pyridines
5-Fluoropyridin-2-ol hydrobromide derivatives have been pivotal in the synthesis of fluorinated pyridines, which are valuable in pharmaceutical and agrochemical industries. For instance, the synthesis of 2-Amino-5-fluoropyridine from 2-acetamido-5-aminopyridine through a series of reactions highlights the utility of fluoropyridines as intermediates in producing peptide deformylase inhibitors, a class of antibiotics (Huang Gang, 2006). Similarly, another study outlines a novel synthesis route for 2-amino-5-fluoropyridine, emphasizing improved yield and purity over traditional methods, which is significant for pharmaceutical applications (Chen Ying-qi, 2008).
Medical Imaging Applications
In medical imaging, specifically Positron Emission Tomography (PET), fluorine-18 labeled fluoropyridines serve as valuable probes for diagnosing various diseases. The study by M. Carroll et al. (2007) describes the use of pyridyliodonium salts to introduce fluorine-18 into 3- or 5-position of pyridines, demonstrating an approach to overcome limitations associated with the instability of fluorine in vivo (Carroll, Nairne, & Woodcraft, 2007).
Drug Delivery Systems
The use of DNA-based nanoscaffolds for delivering 5-fluoro-2'-deoxyuridine oligomers in colorectal cancer therapy showcases the innovative application of fluoropyridines in drug delivery. This approach highlights the enhanced cytotoxicity and apoptosis induction in cancer cells, suggesting a promising direction for targeted cancer therapy (A. Jorge et al., 2018).
Chemoselective Amination
Research on the chemoselective functionalization of 5-bromo-2-chloro-3-fluoropyridine demonstrates the versatility of fluoropyridines in organic synthesis. This study provides insight into selective substitution reactions, offering a pathway for synthesizing complex fluoropyridine derivatives (Bryan W Stroup et al., 2007).
properties
IUPAC Name |
5-fluoro-1H-pyridin-2-one;hydrobromide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4FNO.BrH/c6-4-1-2-5(8)7-3-4;/h1-3H,(H,7,8);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVPDOBQBFOISHH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)NC=C1F.Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5BrFNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.00 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Benzyl (1S,2S)-1-[[(3-methoxypropyl)amino]carbonyl]-2-methylbutylcarbamate](/img/structure/B3111130.png)


![(3aR,6aS)-Hexahydropyrrolo[3,4-c]pyrrol-1(2H)-one hydrochloride](/img/structure/B3111143.png)


![6-Bromo-2-(cbz-amino)imidazo[1,2-A]pyridine](/img/structure/B3111177.png)





![N-(2-Aminophenyl)-4-[(4-methylidene-1-oxo-3H-isoquinolin-2-yl)methyl]benzamide;hydrochloride](/img/structure/B3111220.png)